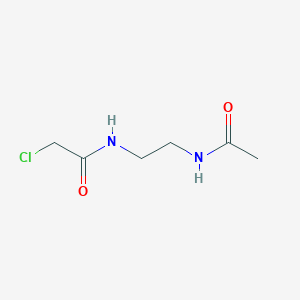

2-chloro-N-(2-acetamidoethyl)acetamide

Descripción

2-Chloro-N-(2-acetamidoethyl)acetamide is a chloroacetamide derivative characterized by a chloroacetyl group (-COCH2Cl) attached to a secondary amine nitrogen, which is further substituted with a 2-acetamidoethyl chain.

Chloroacetamides are notable for their electrophilic chlorine atom, enabling nucleophilic substitution reactions, and their N-H group, which participates in hydrogen bonding and cyclization. These properties are exploited in the synthesis of aziridines, lactams, and bioactive heterocycles .

Propiedades

IUPAC Name |

N-(2-acetamidoethyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O2/c1-5(10)8-2-3-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGROUKHXGBRDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-chloro-N-(2-acetamidoethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-aminoethyl acetate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .

Análisis De Reacciones Químicas

2-Chloro-N-(2-acetamidoethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

2-Chloro-N-(2-acetamidoethyl)acetamide has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-acetamidoethyl)acetamide involves its ability to react with nucleophiles, such as amino groups in proteins or other biomolecules . This reactivity allows it to modify the structure and function of target molecules, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Chloroacetamides

Chloroacetamide derivatives vary in their substituents on the nitrogen atom, which critically influence their reactivity, biological activity, and applications. Below is a detailed comparison of 2-chloro-N-(2-acetamidoethyl)acetamide with key analogs:

Substituent-Dependent Reactivity

Metabolic and Toxicological Profiles

- Human vs.

- Structural Toxicity : Compounds with trichloroethyl groups (e.g., 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) may generate reactive intermediates, necessitating careful toxicological evaluation .

Actividad Biológica

2-Chloro-N-(2-acetamidoethyl)acetamide, with the chemical formula C6H10ClN3O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Weight : 179.62 g/mol

- CAS Number : 86240-79-1

- Structure : The compound features a chloro group, an acetamido group, and an ethyl chain which may influence its interaction with biological targets.

The biological activity of 2-chloro-N-(2-acetamidoethyl)acetamide is primarily attributed to its ability to interact with various biological macromolecules. This interaction can lead to modulation of enzyme activities and inhibition of specific biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain response.

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that 2-chloro-N-(2-acetamidoethyl)acetamide may also exhibit such effects.

Antimicrobial Activity

Research has indicated that derivatives of acetamides often possess antimicrobial properties. For instance, studies have demonstrated that certain acetamide derivatives inhibit bacterial growth effectively. The specific activity of 2-chloro-N-(2-acetamidoethyl)acetamide against various pathogens remains to be thoroughly investigated, but its structural analogs suggest a promising profile.

Analgesic Activity

Molecular docking studies have been employed to assess the binding affinity of 2-chloro-N-(2-acetamidoethyl)acetamide to COX enzymes. These studies indicate that the compound could potentially serve as a lead for developing analgesic agents due to its structural similarities with known analgesics.

Case Study 1: Molecular Docking Analysis

A study conducted using molecular docking simulations revealed that the compound could effectively bind to the active sites of COX-1 and COX-2 enzymes. The docking scores suggested a favorable interaction compared to standard analgesics like diclofenac sodium.

| Compound | Docking Score (kcal/mol) |

|---|---|

| 2-Chloro-N-(2-acetamidoethyl)acetamide | -7.5 |

| Diclofenac Sodium | -6.8 |

This data implies that 2-chloro-N-(2-acetamidoethyl)acetamide might exhibit significant analgesic properties through COX inhibition.

Case Study 2: Antimicrobial Testing

In vitro studies on related acetamide derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on 2-chloro-N-(2-acetamidoethyl)acetamide is limited, similar compounds have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 32 µg/mL to 256 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.